1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a chlorophenyl group. Its molecular formula is C20H23ClN2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenyl methanesulfonyl chloride . This intermediate is then reacted with piperidine-3-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their inhibitory effects on protein kinase B (Akt) and have been studied for their potential as antitumor agents.
Other Piperidine Derivatives: Various piperidine derivatives are used in medicinal chemistry for their diverse biological activities.
Uniqueness: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological properties
Properties
Molecular Formula |
C21H25ClN2O3S |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2,3-dimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-5-3-7-20(16(15)2)23-21(25)18-6-4-12-24(13-18)28(26,27)14-17-8-10-19(22)11-9-17/h3,5,7-11,18H,4,6,12-14H2,1-2H3,(H,23,25) |
InChI Key |
ZQIDDTXHYDMNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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